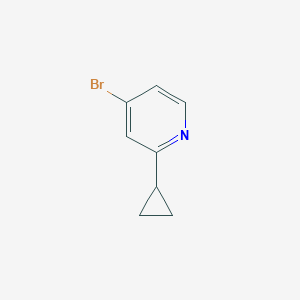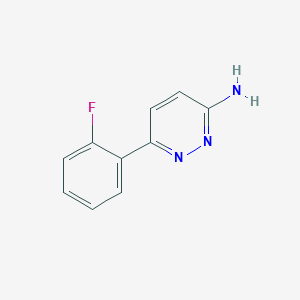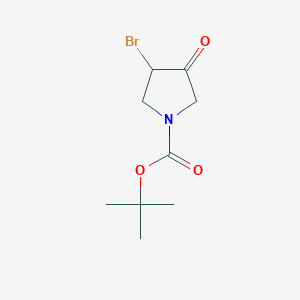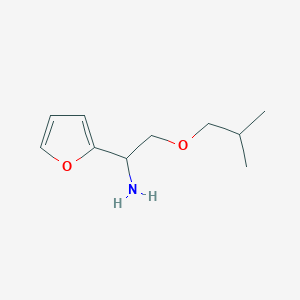
1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine
Overview
Description
1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine, also known as FMPE, is an organic compound used in a variety of scientific research applications. It is a useful reagent in organic synthesis, as it can be used to synthesize other compounds. FMPE has also been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Novel Routes to Pyrroles and Polyesters
Extending Furan Synthesis for Pyrroles : A study by Friedrich, Wächtler, and De Meijere (2002) presented a novel route to 1,2,4-trisubstituted pyrroles via the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis, demonstrating a method to extend known furan syntheses to produce functionalized pyrroles with moderate to good yields (M. Friedrich, A. Wächtler, A. Meijere, 2002).
Biobased Polyesters : Jiang et al. (2014) focused on enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block. This research highlighted the potential of furan derivatives in creating sustainable materials, showcasing the successful polymerization of these compounds into novel biobased furan polyesters with significant molecular weights (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).
Catalytic Conversions and Chemical Synthesis
Direct Catalytic Conversion : Jiang et al. (2020) reported the efficient preparation of furan-derived amines from furfural, utilizing Ru/C catalysts. This study underscores the significance of catalytic methods in converting biomass-derived chemicals into valuable amine intermediates, showcasing a high yield and the reusability of the catalyst (Shi Jiang, Wahiba Ramdani, E. Muller, Changru Ma, M. Pera‐Titus, F. Jérôme, Karine De Oliveira Vigiera, 2020).
Furanic-Aliphatic Polyesteramides : Triki et al. (2018) explored the synthesis of furanic-aliphatic polyesteramides via bulk polycondensation, offering a novel approach to creating sustainable materials. This research presents an efficient method for producing high-molar-mass polyesteramides, demonstrating their potential as amorphous random copolymers (Rania Triki, A. Bougarech, M. Tessier, S. Abid, A. Fradet, M. Abid, 2018).
Renewable Building Blocks and Sustainable Materials
Renewable Amine Production : Liu et al. (2017) investigated the reactivity of renewable amide 3-acetamido-5-acetylfuran towards producing amino-substituted furans, highlighting a method for generating renewable amines and alcohols from biomass-derived compounds (Yi Liu, Cosima Stähler, Jennifer N. Murphy, Brandon J. Furlong, Francesca M. Kerton, 2017).
HMF Derivatives by Reductive Amination : Cukalovic and Stevens (2010) developed a straightforward procedure for converting 5-(hydroxymethyl)furfural (HMF) into aminomethyl-furan derivatives. This route opens up novel avenues for the production of renewable building blocks, showcasing the versatility of HMF as a precursor (A. Cukalovic, C. Stevens, 2010).
properties
IUPAC Name |
1-(furan-2-yl)-2-(2-methylpropoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-12-7-9(11)10-4-3-5-13-10/h3-5,8-9H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMMIEDOQDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





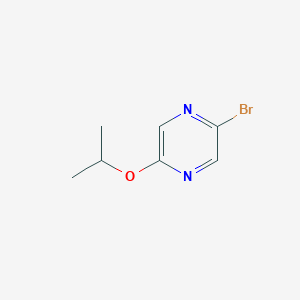
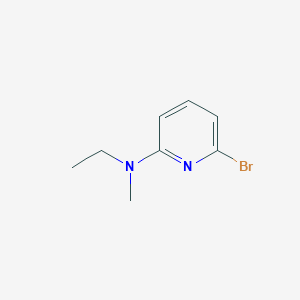
![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)
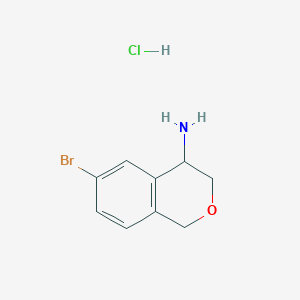
![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)

